5-(Chloromethyl)-2-methylheptane
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
5-(chloromethyl)-2-methylheptane |
InChI |
InChI=1S/C9H19Cl/c1-4-9(7-10)6-5-8(2)3/h8-9H,4-7H2,1-3H3 |
InChI Key |
AWGPQITUWXQJFG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCC(C)C)CCl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 5 Chloromethyl 2 Methylheptane
Elimination Reactions (E1/E2) and Competing Reaction Pathways
Elimination reactions, which result in the formation of an alkene, are common competing pathways to nucleophilic substitution. chemistry.coach The two main mechanisms are E1 (elimination unimolecular) and E2 (elimination bimolecular).
For 5-(Chloromethyl)-2-methylheptane, an E2 reaction is the more likely elimination pathway, especially in the presence of a strong, non-nucleophilic base. libretexts.orgchemistrysteps.comchemistry.coach The E1 mechanism is disfavored for the same reason as the SN1 mechanism: the instability of the primary carbocation intermediate. libretexts.orglibretexts.org The E2 reaction is a concerted process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group (the β-carbon), and the leaving group departs simultaneously, forming a double bond. pharmaguideline.com
Elimination reactions can often lead to more than one regioisomeric alkene product if there are different types of β-hydrogens. According to Zaitsev's rule, the major product is typically the more substituted (and therefore more stable) alkene. psiberg.comlibretexts.org However, with a sterically hindered base, the Hofmann product (the less substituted alkene) may be favored due to the easier accessibility of the less hindered β-hydrogens. libretexts.org In the case of this compound, elimination would lead to the formation of 5-methylene-2-methylheptane as the primary product, as there is only one β-carbon with hydrogens to be removed.
Substitution and elimination reactions are often in competition. libretexts.orglibretexts.org For a primary alkyl halide like this compound, SN2 reactions are generally favored over E2 reactions, especially with good nucleophiles that are not sterically hindered. youtube.comkhanacademy.org To favor elimination, a strong, sterically hindered base, such as potassium tert-butoxide, is typically used. youtube.comchemistry.coach Higher reaction temperatures also tend to favor elimination over substitution.
| Reagent/Condition | Favored Reaction for this compound | Reason |
|---|---|---|
| Strong, unhindered nucleophile/weak base (e.g., I⁻, Br⁻) | SN2 | Good nucleophiles favor substitution. libretexts.org |
| Strong, sterically hindered base (e.g., t-BuOK) | E2 | Steric bulk hinders nucleophilic attack, favoring proton abstraction. youtube.comchemistry.coach |
| Low Temperature | SN2 | Substitution is generally favored at lower temperatures. |
| High Temperature | E2 | Elimination is entropically favored and becomes more dominant at higher temperatures. |
Radical Reactions and Their Role in this compound Chemistry
In addition to ionic reactions, this compound can undergo free-radical reactions, typically initiated by heat or UV light. wikipedia.orglibretexts.org A common example is free-radical halogenation, where a hydrogen atom on the alkyl chain is replaced by a halogen atom. libretexts.orgyoutube.comjove.com This process proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.orgyoutube.com
The initiation step involves the homolytic cleavage of a halogen molecule to form two halogen radicals. libretexts.org In the propagation steps, a halogen radical abstracts a hydrogen atom from the alkane to form an alkyl radical and a hydrogen halide, followed by the reaction of the alkyl radical with another halogen molecule to form the halogenated product and a new halogen radical. youtube.comyoutube.com Termination occurs when two radicals combine. youtube.comyoutube.com
The regioselectivity of radical halogenation depends on the stability of the resulting alkyl radical. Tertiary radicals are more stable than secondary, which are more stable than primary radicals. youtube.com Therefore, hydrogen abstraction is most likely to occur at the carbon atom that will form the most stable radical. In this compound, there are primary, secondary, and tertiary hydrogens, which would lead to a mixture of halogenated products.
Free-Radical Halogenation Kinetics and Selectivity
The selectivity of halogenation (which hydrogen is abstracted by the halogen radical) is dependent on the halogen used and the stability of the resulting alkyl radical. chemistrysteps.com The order of stability for alkyl radicals is tertiary > secondary > primary. Bromination is known to be highly selective for the most stable radical, whereas chlorination is less selective. youtube.commasterorganicchemistry.com
In the case of this compound, there are primary, secondary, and tertiary hydrogens. The expected trend in reactivity towards halogenation would be the tertiary C-H bond at position 2 being the most reactive, followed by the secondary C-H bonds, and then the various primary C-H bonds.
Table 1: Predicted Relative Reactivity of C-H Bonds in this compound towards Free-Radical Halogenation
| Position of Hydrogen | Type of Hydrogen | Predicted Relative Reactivity (Chlorination) | Predicted Relative Reactivity (Bromination) |
| C1 | Primary | 1.0 | 1 |
| C2 | Tertiary | 5.0 | 1600 |
| C3 | Secondary | 3.9 | 82 |
| C4 | Secondary | 3.9 | 82 |
| C5 | Secondary | 3.9 | 82 |
| C6 | Secondary | 3.9 | 82 |
| C7 | Primary | 1.0 | 1 |
| Chloromethyl C | Primary | ~1.0 (electron-withdrawing Cl may slightly deactivate) | ~1 (electron-withdrawing Cl may slightly deactivate) |
| Methyl on C2 | Primary | 1.0 | 1 |
Note: The reactivity values are illustrative and based on typical selectivities observed for different types of C-H bonds in alkanes. The actual values for this compound would require experimental determination.
Generation and Reactivity of Alkyl Radicals from this compound
Alkyl radicals are key intermediates in a variety of synthetic transformations. iu.edu The carbon-chlorine bond in this compound can be cleaved to generate a primary alkyl radical. This can be achieved through several methods, including the use of radical initiators like AIBN (azobisisobutyronitrile) in the presence of a reducing agent such as a tin hydride, or through photoredox catalysis. iu.edunih.gov
Once generated, the 5-(chloromethyl)-2-methylheptyl radical can undergo a variety of reactions. A common reaction is the abstraction of a hydrogen atom from a suitable donor to form 2,5-dimethylheptane. Alternatively, it can add to π systems, such as alkenes and alkynes, to form new carbon-carbon bonds. rsc.org Another fate of the radical is to be trapped by a radical scavenger.
Reactivity with Organometallic Reagents for Carbon-Carbon Bond Formation
The electrophilic nature of the carbon atom bonded to the chlorine in this compound makes it a suitable substrate for reactions with organometallic reagents, which are excellent sources of nucleophilic carbon.
Cross-Coupling Reactions (e.g., Grignard, Suzuki, Stille Analogs)
Cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds. fiveable.me While palladium-catalyzed reactions like Suzuki and Stille couplings are most common with sp2-hybridized halides, analogs involving sp3-hybridized electrophiles are known.
A more direct and classical approach for C-C bond formation with this compound would be through Grignard reagents. First, the Grignard reagent of this compound can be prepared by reacting it with magnesium metal. This would form 5-(magnesiochloromethyl)-2-methylheptane, which can then react with a variety of electrophiles.
Alternatively, this compound itself can act as the electrophile in coupling reactions. For instance, it can react with a pre-formed Grignard reagent or an organocuprate (Gilman reagent) to form a new C-C bond. openstax.org Iron-catalyzed cross-coupling reactions have also emerged as a robust method for coupling alkyl halides with organomagnesium reagents. orgsyn.orgacgpubs.org
Table 2: Illustrative Cross-Coupling Reactions of this compound Derivatives
| This compound Derivative | Coupling Partner | Catalyst | Product |
| This compound | Phenylmagnesium bromide | Fe(acac)₃ (catalytic) | 5-(Phenylmethyl)-2-methylheptane |
| This compound | Vinylboronic acid | Pd(PPh₃)₄ / Base | 5-(Allyl)-2-methylheptane (Hypothetical Suzuki-type) |
| 5-(Magnesiochloromethyl)-2-methylheptane | Benzaldehyde | - | 1-Phenyl-2-(2-methylheptan-5-yl)ethanol |
| This compound | Lithium diphenylcuprate | - | 5-(Phenylmethyl)-2-methylheptane |
Note: These are representative examples of expected reactions based on the known reactivity of similar alkyl halides.
Carbanion Chemistry and Alkylation Reactions
The generation of a carbanion from this compound would likely involve a two-step process. First, the formation of the corresponding organometallic reagent, such as an organolithium or Grignard reagent, as described above. These reagents essentially act as carbanion equivalents.
A true carbanion could also be generated by deprotonation if there were a sufficiently acidic proton. In this compound, the protons are generally not acidic enough for easy deprotonation. However, if a strong electron-withdrawing group were present, the acidity of adjacent protons would be increased.
The primary utility of the organometallic derivatives of this compound is in alkylation reactions. nih.gov The nucleophilic carbon of the organometallic species can attack a wide range of electrophiles, leading to the formation of new carbon-carbon bonds. rsc.org
For example, the Grignard reagent derived from this compound can react with:
Aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Esters to form tertiary alcohols (after addition of two equivalents).
Carbon dioxide to form a carboxylic acid upon acidic workup.
Alkyl halides in the presence of a suitable catalyst to form a new C-C bond.
These reactions highlight the versatility of this compound as a building block in organic synthesis, allowing for the introduction of the 2-methylheptyl-5-methyl group into a variety of molecular scaffolds.
Computational and Theoretical Chemistry Studies of 5 Chloromethyl 2 Methylheptane
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution, molecular geometry, and energetic stability.
Density Functional Theory (DFT) is a robust computational method for determining the electronic structure of molecules. For 5-(Chloromethyl)-2-methylheptane, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G*), would be used to find the optimized molecular geometry. This process involves minimizing the energy of the molecule with respect to the positions of its atoms, resulting in the most stable three-dimensional arrangement.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | ~1.78 Å |
| C-C Bond Length (average) | ~1.54 Å |
| C-H Bond Length (average) | ~1.09 Å |
| C-C-C Bond Angle (average) | ~109.5° |
Note: These are representative values based on DFT studies of similar chloroalkanes and are subject to variation based on the specific computational method and basis set used.
While DFT provides a good balance of accuracy and computational cost, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, are often employed for more precise energy calculations. These methods more accurately account for electron correlation, which is crucial for obtaining highly reliable energetic data. For this compound, single-point energy calculations using a method like CCSD(T) on the DFT-optimized geometry would provide a "gold standard" value for the molecule's electronic energy. This refined energy is particularly important for accurately predicting reaction enthalpies and activation barriers.
Conformational Analysis and Molecular Dynamics Simulations
A systematic search of the potential energy surface (PES) is necessary to identify the stable conformers of this compound. This can be achieved by systematically rotating the dihedral angles of the rotatable bonds and performing geometry optimizations at each step. The resulting low-energy structures correspond to the stable conformers. The relative energies of these conformers determine their population at a given temperature, with the lowest-energy conformer being the most abundant. Steric interactions, such as gauche interactions between the methyl and chloromethyl groups, will play a significant role in determining the relative stability of the conformers. lumenlearning.comlibretexts.org
Table 2: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| 1 | Anti-periplanar arrangement of all backbone carbons | 0.00 (Reference) |
| 2 | Gauche interaction between C4-C5 and C5-CH2Cl | +0.9 |
| 3 | Gauche interaction between C2-methyl and C3 | +0.9 |
Note: The relative energies are hypothetical and serve to illustrate the energetic differences that arise from different spatial arrangements.
Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound over time. byu.edukoreascience.kraip.orgaip.orgresearchgate.net By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model bond vibrations, angle bending, and torsional rotations. These simulations can reveal the pathways and energy barriers for the interconversion between different stable conformers. The results of MD simulations are crucial for understanding how the molecule explores its conformational space and how its flexibility might influence its interactions with other molecules.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a likely reaction to study would be a nucleophilic substitution (SN2) reaction, where a nucleophile replaces the chlorine atom. sciforum.netmdpi.comresearchgate.netstanford.educonicet.gov.ar
Computational studies of such a reaction would involve locating the transition state structure, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By mapping out the entire reaction pathway, from reactants to products via the transition state, a complete understanding of the reaction mechanism can be obtained. DFT methods are well-suited for this type of investigation. sciforum.netmdpi.comresearchgate.net
Table 3: Hypothetical Activation Energies for an SN2 Reaction of this compound with Different Nucleophiles
| Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| OH⁻ | Water | ~25 |
| CN⁻ | DMSO | ~20 |
Note: These values are illustrative and would depend on the specific computational methodology and the model used to represent the solvent.
Transition State Localization and Reaction Path Intrinsic Reaction Coordinate (IRC) Studies
The study of chemical reactions at a molecular level often involves the characterization of transition states, which are the highest energy points along a reaction coordinate. Locating these transient structures is crucial for understanding reaction mechanisms and predicting reaction rates. For a primary alkyl halide like this compound, nucleophilic substitution reactions can proceed through an S(_N)2 mechanism, which involves a single, concerted step.
Computational methods, such as density functional theory (DFT), can be employed to locate the transition state structure for the reaction of this compound with a nucleophile. This involves optimizing the geometry to find a saddle point on the potential energy surface, which is characterized by a single imaginary vibrational frequency.
Once the transition state is located, Intrinsic Reaction Coordinate (IRC) calculations can be performed. youtube.com An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species.
Table 1: Hypothetical Transition State Data for the S(_N)2 Reaction of this compound with Hydroxide
| Parameter | Value |
| Activation Energy (kcal/mol) | 22.5 |
| C-Cl bond length (Å) | 2.35 |
| C-O bond length (Å) | 2.10 |
| Imaginary Frequency (cm) | -350 |
Note: The data in this table is hypothetical and serves as a representative example for illustrative purposes.
Prediction of Kinetic and Thermodynamic Control in Reactivity
In many chemical reactions, multiple products can be formed through competing reaction pathways. The distribution of these products can be governed by either kinetic or thermodynamic control. libretexts.org Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product. libretexts.org
For this compound, competition between substitution (S(_N)2) and elimination (E2) reactions is possible, especially with a strong, sterically hindered base. masterorganicchemistry.com Computational chemistry can be used to calculate the activation energies for both pathways. A lower activation energy for the S(_N)2 pathway would suggest that the substitution product is kinetically favored.
The relative stability of the products determines the thermodynamically favored product. In general, the thermodynamic stability of the products can also be assessed by calculating their heats of formation.
Table 2: Hypothetical Energy Profile for Competing S(_N)2 and E2 Reactions
| Reaction Pathway | Activation Energy (kcal/mol) | Relative Product Stability (kcal/mol) |
| S(_N)2 | 22.5 | -15.2 |
| E2 | 25.0 | -12.8 |
Note: The data in this table is hypothetical and serves as a representative example for illustrative purposes.
Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Modeling
Quantitative Structure-Reactivity Relationships (QSRR) are models that correlate the chemical structure of a series of compounds with their reactivity. These models are valuable for predicting the reactivity of new or untested compounds.
Development of Descriptors for Alkyl Halide Reactivity
To build a QSRR model for the reactivity of alkyl halides like this compound, a set of molecular descriptors is needed. These descriptors quantify various aspects of the molecular structure. For alkyl halides, relevant descriptors include:
Steric parameters: Such as Taft's steric parameter (E(_s)) or Charton's steric parameter ((\nu)), which quantify the bulkiness of the alkyl group. Increased steric hindrance around the reaction center generally slows down S(_N)2 reactions. chemicalnote.com
Electronic parameters: Such as Hammett or Taft electronic parameters ((\sigma)) that describe the electron-donating or electron-withdrawing nature of substituents.
Quantum chemical descriptors: These can be calculated using computational chemistry and include properties like partial atomic charges, bond orders, and frontier molecular orbital energies (HOMO and LUMO).
Machine Learning Approaches for Chemical Reaction Prediction
In recent years, machine learning has emerged as a powerful tool for predicting the outcomes of chemical reactions. acs.orgnih.govmit.edu These models are trained on large datasets of known reactions and learn to identify complex patterns that govern reactivity. ucla.edu
For predicting the reactivity of this compound, a machine learning model could be trained on a database of reactions involving various primary alkyl halides. The input to the model would be a representation of the reactants, including the structure of the alkyl halide and the nucleophile/base, as well as the reaction conditions. The model would then predict the major product and potentially the reaction yield.
These models often use molecular fingerprints or graph-based representations of molecules to encode their structural information. arxiv.org Neural networks are a common type of machine learning algorithm used for this purpose. acs.orgnih.govmit.edu
Solvent Effects and Catalysis Modeling in Reactions Involving this compound
The solvent in which a reaction is carried out can have a significant impact on the reaction rate and mechanism. Computational models can be used to study these solvent effects.
One common approach is to use continuum solvation models, where the solvent is represented as a continuous medium with a specific dielectric constant. These models are computationally efficient and can capture the bulk effects of the solvent on the solute.
For the S(_N)2 reaction of this compound, polar aprotic solvents are generally preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. libretexts.org Computational studies can quantify this effect by calculating the reaction barrier in different solvents.
Catalysis can also be modeled computationally. For instance, the effect of a Lewis acid catalyst on the reaction could be investigated by including the catalyst in the quantum mechanical calculation. The model would show how the catalyst interacts with the alkyl halide and lowers the activation energy of the reaction.
Table 3: Hypothetical Relative Reaction Rates in Different Solvents
| Solvent | Dielectric Constant | Relative Rate |
| Hexane | 1.9 | 1 |
| Diethyl ether | 4.3 | 10 |
| Acetone | 21 | 500 |
| Acetonitrile | 37 | 1000 |
Note: The data in this table is hypothetical and based on general trends for S(_N)2 reactions for illustrative purposes.
Advanced Spectroscopic and Structural Elucidation Methodologies for 5 Chloromethyl 2 Methylheptane and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, providing detailed information about the molecular framework. numberanalytics.com For 5-(Chloromethyl)-2-methylheptane, a suite of advanced 1D and 2D NMR experiments is employed to map out the connectivity and spatial arrangement of atoms.
Advanced 1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of the hydrogen and carbon atoms, respectively. In ¹H NMR, the proton on the carbon bearing the chlorine atom is expected to be deshielded and appear in the range of 2-4.5 ppm. orgchemboulder.com The various methyl, methylene (B1212753), and methine protons of the heptane (B126788) chain will exhibit distinct chemical shifts and coupling patterns, typically in the δH 0.5–1.5 range. wikipedia.org Similarly, ¹³C NMR provides characteristic chemical shifts for primary, secondary, and tertiary carbons, with the carbon attached to the electronegative chlorine atom showing a downfield shift. wikipedia.org
To assemble the complete molecular puzzle, two-dimensional (2D) NMR experiments are crucial. numberanalytics.com These techniques correlate signals from different nuclei, revealing their connectivity. numberanalytics.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings, typically through two to three bonds. youtube.com For this compound, COSY would reveal the sequence of protons along the carbon backbone, for instance, by showing correlations between the protons of the methyl group at C2 and the methine proton at C2, and between the methylene protons and adjacent methine or methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com HSQC is invaluable for assigning carbon signals based on their attached, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically two to three bonds, and sometimes up to four or five). princeton.edu This is particularly useful for connecting different parts of the molecule, such as identifying the carbon atoms that are two or three bonds away from a specific proton. For example, the protons of the chloromethyl group would show correlations to the carbon at position 5 and the carbons at positions 4 and 6.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the spatial proximity of nuclei, irrespective of their bonding connectivity. numberanalytics.com It relies on the Nuclear Overhauser Effect, where the magnetization of one nucleus is affected by the saturation of a nearby nucleus. This is instrumental in determining the three-dimensional structure and stereochemistry of a molecule.
A summary of expected correlations for this compound in 2D NMR experiments is presented below.
| Experiment | Correlated Nuclei | Information Provided for this compound |
| COSY | ¹H - ¹H (through 2-3 bonds) | Shows which protons are coupled to each other, confirming the connectivity of the alkyl chain. |
| HSQC | ¹H - ¹³C (through 1 bond) | Directly links each proton signal to its corresponding carbon signal. |
| HMBC | ¹H - ¹³C (through 2-4 bonds) | Establishes long-range connectivity, for example, between the chloromethyl protons and the C5 carbon. |
| NOESY | ¹H - ¹H (through space) | Reveals spatial relationships between protons, aiding in conformational and stereochemical analysis. |
Application of NMR to Stereochemical Assignment
The carbon at position 5 in this compound is a chiral center, meaning the compound can exist as two enantiomers. Advanced NMR techniques, particularly NOESY, can be employed to determine the relative stereochemistry in derivatives or in cases where diastereomers are formed. numberanalytics.com By analyzing the through-space interactions, it is possible to deduce the spatial arrangement of substituents around the chiral center.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through the analysis of fragmentation patterns. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the exact mass of the molecular ion, which in turn can be used to deduce the elemental formula of the compound with a high degree of confidence. researchgate.net For this compound (C₈H₁₇Cl), the presence of chlorine with its two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, will result in two distinct molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units. jove.com The relative intensity of these peaks (approximately 3:1) is a characteristic signature for a monochlorinated compound. youtube.com
| Ion | Expected Exact Mass (Da) | Isotope |
| [C₈H₁₇³⁵Cl]⁺ | 148.10188 | ³⁵Cl |
| [C₈H₁₇³⁷Cl]⁺ | 150.10188 | ³⁷Cl |
Tandem Mass Spectrometry (MS/MS) for Structural Connectivity and Isomer Differentiation
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (such as the molecular ion) which is then fragmented, and the resulting product ions are analyzed. This technique provides detailed information about the structural connectivity of the molecule. The fragmentation of alkyl halides is well-characterized. jove.com For this compound, common fragmentation pathways would include the loss of the chlorine atom as a radical to form a stable carbocation, as well as cleavage of C-C bonds. jove.com The analysis of these fragmentation patterns can help to confirm the structure and differentiate it from other isomers.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups.
For this compound, the key vibrational modes are associated with the C-H and C-Cl bonds.
C-H stretching: Strong absorptions are expected in the region of 2850-2960 cm⁻¹ due to the stretching vibrations of the methyl and methylene groups in the alkyl chain. wikipedia.org
C-H bending: Bending vibrations for methyl groups typically appear around 1450 cm⁻¹ and 1375 cm⁻¹, while methylene groups show bands near 1465 cm⁻¹. wikipedia.org
C-Cl stretching: The carbon-chlorine stretching vibration for primary alkyl chlorides like this compound is expected to appear in the range of 650-730 cm⁻¹. umich.edu The exact frequency can be influenced by the conformation around the C-C bond adjacent to the C-Cl bond. umich.edu
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H Stretch (alkane) | 2850 - 2960 |
| C-H Bend (methyl) | 1375, 1450 |
| C-H Bend (methylene) | 1465 |
| C-Cl Stretch (primary alkyl chloride) | 650 - 730 |
Characteristic Vibrational Modes of Chloromethyl Groups and Branched Alkyl Chains
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. For this compound, the spectrum is a composite of vibrations from its chloromethyl group and its branched alkyl backbone.
The branched alkyl chain , which includes methyl (-CH₃) and methylene (-CH₂) groups, exhibits several characteristic vibrational modes. uomustansiriyah.edu.iq
C-H Stretching: Alkanes show strong C-H stretching absorptions in the 2850-3000 cm⁻¹ region. Asymmetric stretching of methyl groups typically appears near 2960 cm⁻¹, while symmetric stretching is found around 2870 cm⁻¹. uomustansiriyah.edu.iq Methylene group C-H stretching vibrations occur at approximately 2925 cm⁻¹ (asymmetric) and 2850 cm⁻¹ (symmetric). researchgate.net
C-H Bending: Methyl groups produce a characteristic asymmetric bending vibration around 1450-1465 cm⁻¹ and a symmetric bending ("umbrella") mode near 1375 cm⁻¹. The presence of the isopropyl-like group (at the 2-methyl position) is often indicated by a distinct doublet in the 1370-1385 cm⁻¹ region. Methylene groups show a scissoring vibration near 1465 cm⁻¹, which can overlap with the methyl asymmetric bend. uomustansiriyah.edu.iq
The chloromethyl group (-CH₂Cl) introduces unique vibrational modes that are crucial for confirming the presence of the halogen.
C-H Stretching & Bending: The C-H bonds adjacent to the chlorine atom will have their frequencies slightly shifted compared to a standard methylene group due to the electron-withdrawing effect of the halogen.
C-Cl Stretching: The most indicative vibration is the carbon-chlorine bond stretch. For primary alkyl chlorides, this bond typically produces a strong absorption in the 650-730 cm⁻¹ region of the IR spectrum. The exact position can be influenced by the conformation of the molecule.
CH₂ Wagging: The chloromethyl group also has a characteristic wagging vibration that appears in the 1250-1300 cm⁻¹ range.
The combination of these specific frequencies allows for the detailed structural confirmation of this compound.
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Alkyl C-H | Stretching | 2850 - 2960 |
| Methyl C-H | Asymmetric Bending | ~1450 - 1465 |
| Methyl C-H | Symmetric Bending | ~1375 |
| Methylene C-H | Scissoring | ~1465 |
| Chloromethyl C-Cl | Stretching | ~650 - 730 |
| Chloromethyl CH₂ | Wagging | ~1250 - 1300 |
Conformational Insights from Vibrational Spectra
Branched alkanes like this compound can exist as a mixture of different spatial isomers, or conformers, due to rotation around their carbon-carbon single bonds. pressbooks.pubwikipedia.org These conformers (e.g., anti and gauche arrangements) often have small energy differences, and multiple conformations can co-exist at room temperature. pressbooks.pub
Vibrational spectroscopy is a powerful tool for studying this conformational isomerism. researchgate.net
Spectral Splitting: Different conformers can have slightly different vibrational frequencies for the same mode. For instance, the C-Cl stretching frequency is known to be sensitive to the rotational angle (dihedral angle) around the adjacent C-C bond. This can lead to the appearance of multiple distinct peaks in the C-Cl stretching region of the spectrum, with each peak corresponding to a different stable conformer.
Temperature-Dependent Studies: By recording spectra at various temperatures, the relative intensities of bands corresponding to different conformers can change. researchgate.net According to the Boltzmann distribution, the population of higher-energy conformers increases as the temperature rises. By analyzing the change in peak intensity with temperature, the enthalpy difference between the conformers can be determined. researchgate.net This provides valuable thermodynamic insight into the conformational stability of the molecule.
For this compound, such studies would reveal the preferred spatial arrangements of the chloromethyl group relative to the rest of the alkyl chain, which is critical for understanding its steric and electronic properties.
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for separating this compound from reaction mixtures, isomers, or impurities, and for quantifying its purity. Gas chromatography is the method of choice for volatile compounds of this type. libretexts.org
Gas Chromatography (GC) with Advanced Detectors
In gas chromatography (GC), a sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. savemyexams.com Separation is achieved based on differences in volatility and interaction with the stationary phase. youtube.com While a standard Flame Ionization Detector (FID) is widely used for hydrocarbons, advanced detectors offer enhanced sensitivity and selectivity for halogenated compounds.
Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic functional groups, particularly halogens. It is an excellent choice for detecting trace amounts of this compound, offering significantly higher sensitivity for this compound compared to non-halogenated hydrocarbons.
Halogen-Specific Detector (XSD): The XSD is specifically designed to detect halogen-containing compounds. nih.gov In this detector, the column effluent is pyrolyzed, converting halogenated molecules into free halogens, which are then detected. nih.gov This provides exceptional selectivity, resulting in a very clean chromatogram with minimal interference from the sample matrix, making it ideal for purity assessment in complex mixtures. nih.gov
Mass Spectrometry (MS): When coupled with GC, a mass spectrometer acts as a powerful detector that not only quantifies the compound but also provides structural information based on its mass-to-charge ratio and fragmentation pattern. This combination (GC-MS) is the definitive tool for identifying unknown components and confirming the identity of the target analyte. libretexts.org
Table 2: Comparison of Advanced GC Detectors for this compound Analysis
| Detector | Principle of Operation | Selectivity | Application |
|---|---|---|---|
| Electron Capture (ECD) | Captures electrons by electronegative analytes (like halogens), causing a drop in a standing current. | High for halogenated compounds, nitro groups, and other electrophilic species. | Trace-level quantification of halogenated pesticides, PCBs, and other environmental contaminants. |
| Halogen-Specific (XSD) | Oxidative pyrolysis of the analyte releases free halogens, which are then detected. nih.gov | Extremely high for halogenated compounds. nih.gov | Purity analysis and quantification of halogenated compounds in complex matrices with minimal background. nih.gov |
| Mass Spectrometry (MS) | Ionizes the analyte and separates ions based on their mass-to-charge ratio. | Universal, but can be operated in selected ion monitoring (SIM) mode for high selectivity. | Definitive identification, structural elucidation, and quantification of a wide range of compounds. |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixtures
For exceptionally complex samples, such as crude reaction products containing numerous isomers and byproducts, conventional one-dimensional GC may not provide adequate separation. Comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior resolving power. nih.govsepsolve.com
In a GCxGC system, the sample is subjected to two independent separation stages. sepsolve.com It first passes through a primary GC column (e.g., a standard non-polar column separating based on boiling point). mosh-moah.de The effluent from this column is collected in small, sequential fractions by a modulator and then rapidly re-injected onto a second, shorter column with a different stationary phase (e.g., a polar column separating based on polarity). sepsolve.com
The result is a two-dimensional chromatogram where compounds are separated by volatility on one axis and polarity on the other. mosh-moah.de This spreads the peaks across a 2D plane, allowing for the separation of compounds that would co-elute in a 1D system. sepsolve.com For an analysis involving this compound, GCxGC could effectively separate it from other C₈ chloroalkane isomers and structurally similar impurities, providing a highly detailed profile of the sample's composition. researchgate.net
X-ray Crystallography for Solid-State Structure and Absolute Configuration (Applicable for Crystalline Derivatives)
X-ray crystallography is the most powerful method for determining the precise three-dimensional atomic structure of a molecule in the solid state. wikipedia.org It works by measuring how a beam of X-rays is diffracted by the ordered array of molecules in a single crystal. libretexts.org
Since this compound is a liquid at ambient conditions, it cannot be analyzed directly. However, a solid, crystalline derivative could be synthesized for this purpose. The analysis would yield a wealth of structural information:
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-H, C-Cl) and bond angles within the molecule, confirming its covalent structure. wikipedia.org
Conformation: It would reveal the exact solid-state conformation of the molecule, showing the specific dihedral angles and the spatial arrangement of the chloromethyl group and the branched alkyl chain.
Absolute Configuration: For a chiral molecule like this compound (which has a stereocenter at position 5), X-ray analysis of a suitable derivative (often by including a heavy atom or using a chiral co-crystallizing agent) can unambiguously determine its absolute configuration as either (R) or (S).
Intermolecular Interactions: The data also reveals how the molecules pack together in the crystal lattice, providing insight into non-covalent interactions like van der Waals forces.
Although requiring a suitable crystalline derivative, X-ray crystallography provides the ultimate, unambiguous proof of molecular structure. mdpi.com
Table 3: Information Derived from X-ray Crystallography of a Crystalline Derivative
| Parameter | Description | Significance for this compound |
|---|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Defines the crystal system and packing arrangement. |
| Atomic Coordinates | The (x, y, z) position of every atom in the unit cell. | Provides the complete 3D structure of the molecule. |
| Bond Lengths & Angles | Calculated distances and angles between bonded atoms. | Confirms the covalent framework and identifies any structural strain. wikipedia.org |
| Torsion (Dihedral) Angles | The rotational angle between four consecutive bonded atoms. | Defines the specific conformation adopted by the molecule in the solid state. |
| Absolute Configuration | The absolute spatial arrangement at a chiral center (R/S). | Unambiguously determines the stereochemistry at the C5 position. |
Future Research Directions and Unexplored Avenues in 5 Chloromethyl 2 Methylheptane Research
Development of Highly Selective and Sustainable Synthetic Routes to Specific Stereoisomers
The synthesis of specific stereoisomers of 5-(Chloromethyl)-2-methylheptane presents a considerable challenge and a significant area for future research. The development of synthetic routes that are not only highly selective but also sustainable is crucial. Current strategies often rely on classical methods that may lack the desired precision and environmental compatibility.
Future work should focus on asymmetric synthesis to control the two chiral centers in the molecule (C2 and C5). This could involve the use of chiral auxiliaries, organocatalysis, or transition-metal catalysis to guide the stereochemical outcome of key bond-forming reactions. For instance, research into the diastereoselective Strecker reaction of functionalized cyclobutane (B1203170) derivatives has provided pathways to complex scaffolds, a principle that could be adapted for heptane (B126788) derivatives. researchgate.net
Sustainable chemistry principles should be integrated into these synthetic plans. This includes using earth-abundant metal catalysts, minimizing solvent waste, employing renewable starting materials where possible, and designing energy-efficient reaction sequences. The development of catalytic systems using environmentally benign and commercially available metals, such as chromium(II) chloride for α-alkylation, exemplifies a move toward more sustainable processes that could be adapted for synthesizing precursors to this compound. rsc.org The synthesis of all four stereoisomers of spiro[3.3]-heptane-1,6-diamines from a common precursor highlights a strategy for creating stereochemically diverse building blocks, a methodology that could be applied to chiral heptanes. researchgate.net
Investigation of Novel Catalytic Transformations Involving the Chloromethyl Group
The chloromethyl group in this compound is a key functional handle for a wide array of chemical transformations. While traditional nucleophilic substitution reactions are well-known, future research should explore novel catalytic methods to activate this group for more complex and previously inaccessible transformations.
A promising area is the use of metallaphotoredox catalysis. princeton.edu This approach, which combines photoredox catalysis with transition-metal catalysis, can activate stubborn C(sp³)-halide bonds under mild, room-temperature conditions. nih.gov A halogen abstraction-radical capture (HARC) mechanism could enable the coupling of this compound with a broad spectrum of nucleophiles, including amides, anilines, and complex pharmaceutical agents, bypassing the high energy barriers of traditional SN1 or SN2 pathways. princeton.edunih.gov Recent advances have shown that this method can be extended to unactivated secondary alkyl chlorides, a class of substrates notoriously difficult to functionalize. princeton.edursc.org
Another avenue involves exploring catalysis with earth-abundant metals. For example, chromium(II) chloride has been shown to catalyze the α-alkylation of carbonyl compounds with alcohols, demonstrating the potential of first-row transition metals in creating new carbon-carbon bonds. rsc.org Adapting such systems to use alkyl halides like this compound as electrophiles could provide cost-effective and practical synthetic tools. The unique reactivity of the chloromethyl group, which makes it a better leaving group compared to hydroxyl groups in related compounds like 5-(hydroxymethyl)furfural (HMF), enhances its potential in various synthetic applications. mdpi.comrsc.org
Table 1: Potential Catalytic Systems for Functionalizing this compound
| Catalytic Strategy | Catalyst Type | Potential Transformation | Key Advantages |
|---|---|---|---|
| Metallaphotoredox | Iridium Photocatalyst + Copper Catalyst | N-alkylation, C-C coupling | Mild conditions, broad substrate scope, activation of inert bonds. princeton.edunih.gov |
| Earth-Abundant Metal Catalysis | CrCl₂ with Phosphine Ligand | C-C bond formation (Alkylation) | Low cost, environmentally benign metal, operational simplicity. rsc.org |
| Photoinduced Activation | Various Photocatalysts | C-C and C-heteroatom bond formation | Direct use of alkyl chlorides, access to radical intermediates. rsc.org |
Advanced Mechanistic Studies using Ultrafast Spectroscopy and In-situ Techniques
A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. For reactions involving this compound, advanced analytical techniques can provide unprecedented insight into transient intermediates and transition states.
Ultrafast spectroscopy, operating on the femtosecond (10⁻¹⁵ s) timescale, is a powerful tool for observing chemical bond breaking and formation in real time. msu.edu This technique could be applied to study the photodissociation of the C-Cl bond in this compound, revealing the dynamics of the resulting radical intermediates. msu.eduacs.org Studies on the photodissociation of alkali-metal halides have successfully tracked wave-packet vibrations and the escape of products from the solvent cage, providing a template for how such experiments could be designed for organochlorine compounds. msu.edu
In-situ monitoring techniques are essential for tracking the concentration of reactants, intermediates, and products throughout a reaction, providing crucial kinetic and mechanistic data.
NMR Spectroscopy: NMR-assisted kinetic studies have been used to identify and characterize reaction intermediates in the organocatalytic α-chlorination of aldehydes, helping to distinguish between on-cycle and off-cycle species. nih.gov A similar approach could elucidate the mechanism of catalytic functionalization of this compound.
Surface-Enhanced Raman Spectroscopy (SERS): SERS offers high sensitivity for detecting analytes, even at very low concentrations. It can be used for in-situ monitoring of reactions involving organochlorine compounds, providing structural information on reaction intermediates. nih.gov
Mass Spectrometry: Real-time mass spectrometry can track reaction progress and identify transient species, which is particularly valuable in complex catalytic cycles.
These advanced methods can help answer fundamental questions about the role of catalysts, the influence of solvents, and the nature of short-lived intermediates in reactions involving this compound. acs.orgrsc.org
Integration of Artificial Intelligence and Machine Learning for Reaction Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling rapid prediction, optimization, and discovery of new reactions. bohrium.comresearchgate.net For a molecule like this compound, these computational tools offer several exciting research directions.
Discovery of New Reactions and Pathways: AI can predict the outcomes of unknown or untested chemical transformations. bohrium.com By training models on large databases of known reactions, AI can identify promising new couplings or functionalizations for the chloromethyl group. This predictive power can accelerate the discovery of novel ways to use this compound as a building block. For instance, AI models are being developed to predict site selectivity in halogenation reactions, a challenge that often relies heavily on chemist's intuition. youtube.com
De Novo Molecular Design: Machine learning can also be used to generate entirely new molecular structures with desired properties. acs.org By using this compound as a starting fragment, AI could design novel chemical entities with potential applications in medicine or materials science. biosolveit.de
Table 2: Applications of AI/ML in this compound Research
| AI/ML Application | Technique/Model | Potential Impact |
|---|---|---|
| Reaction Optimization | Bayesian Optimization, Random Forest | Rapidly identifies optimal reaction conditions, increasing yield and reducing waste. bohrium.combeilstein-journals.org |
| Outcome Prediction | Neural Networks, Molecular Fingerprints | Predicts the products and yields of unknown reactions, guiding experimental efforts. youtube.comresearchgate.net |
| Mechanism Discovery | Deep Learning on Molecular Dynamics Data | Helps discover complex reaction mechanisms from simulation data. semanticscholar.org |
| New Molecule Generation | Generative Adversarial Networks (GANs) | Designs novel molecules based on the this compound scaffold. acs.org |
Exploration of this compound as a Precursor for Undiscovered Chemical Entities
The structural features of this compound—a chiral, branched alkyl chain with a reactive chloromethyl handle—make it an attractive starting point for the synthesis of new chemical entities (NCEs). biosolveit.de NCEs are molecules with novel scaffolds not yet found in approved drugs or clinical candidates, making them highly valuable in the search for new therapeutics. biosolveit.de
Future research should focus on using this compound to construct novel molecular architectures. The field has seen a rise in the development of strained spiro-heterocycles, such as those based on the spiro[3.3]heptane motif, which are of great interest in medicinal chemistry. researchgate.net The synthesis of versatile azaspiro[3.3]heptanes demonstrates how functionalized building blocks can lead to new molecular modules for drug discovery. nih.gov this compound could serve as a key precursor in multi-step syntheses aimed at creating novel spirocyclic or bicyclic systems. For example, the synthesis of 2,4-methanoproline starts from 3-(chloromethyl)cyclobutan-1-one, highlighting how a chloromethyl group can be pivotal in constructing complex, bridged scaffolds. rsc.org
Furthermore, the compound can be used to introduce a specific lipophilic fragment into larger molecules, potentially modulating their pharmacological properties. The development of new synthetic methods, as described in previous sections, will directly enable the incorporation of the 2-methyl-5-chloromethylheptyl moiety into a wide range of molecular frameworks, leading to the discovery of compounds with unique structures and biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
